molecular formula C15H20FN5O B2655100 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide CAS No. 2380097-23-2

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide

Numéro de catalogue B2655100
Numéro CAS: 2380097-23-2
Poids moléculaire: 305.357
Clé InChI: VDRFWIWTOOZYOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Studies have shed light on the metabolism and pharmacokinetic profiles of related compounds, offering insights into how these substances are processed within the human body. For instance, research on GSK1322322, a peptidase deformylase inhibitor, has revealed important data on its low plasma clearance and significant absorption after oral administration, highlighting the compound's systemic circulation predominance and the critical role of glucuronidation as a major pathway in humans (Donna B. Mamaril-Fishman et al., 2014). Such research underlines the importance of understanding drug metabolism for optimizing dosing and minimizing adverse effects.

Cancer Treatment

The compound and its analogs have been instrumental in the development of chemotherapy regimens, particularly in the treatment of cancers. Capecitabine, an oral fluoropyrimidine carbamate, exemplifies how modifications to the fluoropyrimidine structure can lead to drugs that are selectively activated in tumor sites, offering a promising approach to cancer therapy. Phase II studies have demonstrated the efficacy of capecitabine in combination with other drugs for treating metastatic breast cancer, showcasing its potential in providing effective and patient-friendly chemotherapy options (G. Schaller et al., 2007).

Enhancing Drug Safety and Efficacy

The exploration of "4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide" and related compounds has also focused on enhancing the safety and efficacy of chemotherapy. Research into the genetic and metabolic factors influencing patient responses to fluoropyrimidine-based treatments has been pivotal in developing personalized treatment plans that mitigate toxicity risks. Studies on the impact of DPYD gene variants on fluoropyrimidine toxicity highlight the significance of genetic screening in identifying patients at risk of severe adverse reactions, thereby informing dose adjustments and treatment choices (A. Loganayagam et al., 2013).

Propriétés

IUPAC Name

4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-prop-2-enylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5O/c1-2-5-17-15(22)21-8-6-20(7-9-21)14-12(16)13(11-3-4-11)18-10-19-14/h2,10-11H,1,3-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRFWIWTOOZYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.